molecular formula C10H11ClN2OS B12735825 (E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133662-03-0

(E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12735825
CAS No.: 133662-03-0
M. Wt: 242.73 g/mol
InChI Key: WSJKFPNOYOVATL-KPKJPENVSA-N
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Description

(E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a mercaptoacetic acid moiety and a hydrazide group attached to a 2-chlorophenyl ethylidene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of mercaptoacetic acid with 1-(2-chlorophenyl)ethylidene hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired hydrazide compound. After completion, the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the hydrazide group can interact with carbonyl-containing compounds, forming stable hydrazone derivatives. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: Similar in structure but contains a benzofuran moiety instead of a chlorophenyl group.

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar hydrazide structure but different substituents.

Uniqueness

(E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to the presence of both a mercaptoacetic acid moiety and a chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

133662-03-0

Molecular Formula

C10H11ClN2OS

Molecular Weight

242.73 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-sulfanylacetamide

InChI

InChI=1S/C10H11ClN2OS/c1-7(12-13-10(14)6-15)8-4-2-3-5-9(8)11/h2-5,15H,6H2,1H3,(H,13,14)/b12-7+

InChI Key

WSJKFPNOYOVATL-KPKJPENVSA-N

Isomeric SMILES

C/C(=N\NC(=O)CS)/C1=CC=CC=C1Cl

Canonical SMILES

CC(=NNC(=O)CS)C1=CC=CC=C1Cl

Origin of Product

United States

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